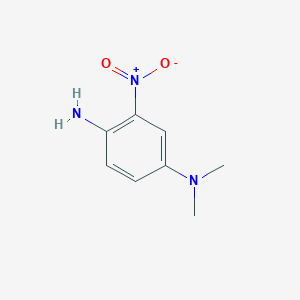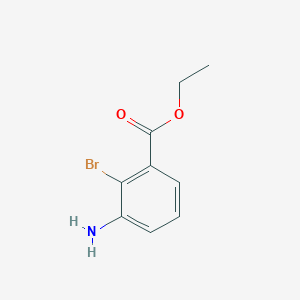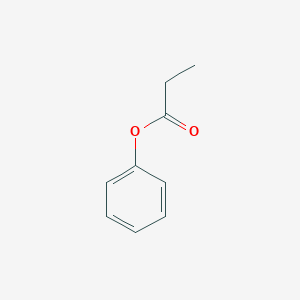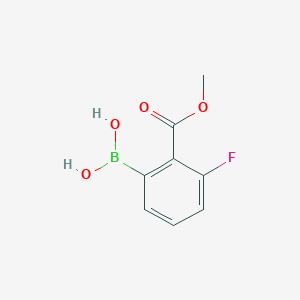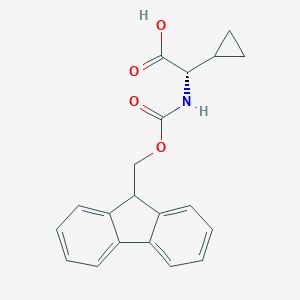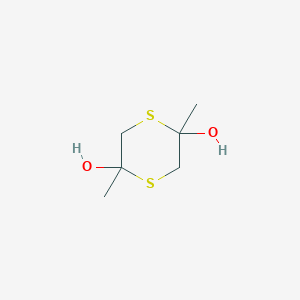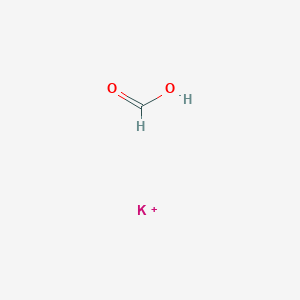
ギ酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium formate is the potassium salt of formic acid. It has a role as a buffer. It is a potassium salt and a one-carbon compound. It derives from a formic acid.
科学的研究の応用
アルカリシリカ反応の抑制
ギ酸カリウムは、反応性の異なるカテゴリの骨材におけるアルカリシリカ反応(ASR)に対する影響を研究するために使用されてきました . ASRは、コンクリートの細孔溶液中に存在するアルカリと水酸化物イオンと、骨材中に存在する特定の反応性シリカとの間の化学反応です . ギ酸カリウムは、ASRを引き起こす可能性に影響を与える可能性があります .
融雪剤
ギ酸カリウムは、道路の融雪剤として使用されています . 冬の間、コンクリート道路舗装の清掃に役立ち、交通の正常な流れを可能にします .
腐食防止剤
腐食防止剤として役立ちます . 腐食防止剤は、特に金属などの材料の腐食速度を大幅に低下させることができる化学物質です。
防スケール剤
ギ酸カリウムは、防スケール剤として作用します . 防スケール剤は、特にボイラーや冷却システムにおいて、表面へのスケールの形成と堆積を防ぐために使用されます。
機能流体
<a data-citationid="be6a0f7a-dc89-5f5d-b1d4-58f83e74c2e4-34-group" h="
作用機序
Target of Action
Potassium formate (HCOOK) is the potassium salt of formic acid . It is primarily used in the formate potash process for the production of potassium . It has also been used as a biochemical component for the synthesis of liquid phantom to study the Raman reconstruction . In the context of biological systems, the primary targets of potassium formate are the stomach and the digestive tract .
Mode of Action
Potassium formate interacts with its targets by dissociating into formate and potassium ions . This dissociation process releases H+ ions, thereby reducing the pH of the digestive tract . Potassium formate has also been used for the hydroxycarbonylation of aryl halides in the presence of 1–5 mol % of CO . It can act as an additive for thermal activation of sodium peroxydisulfate and as a reducing agent to suppress the undesired boronic acid homocoupling reaction in Suzuki cross-coupling reaction .
Biochemical Pathways
It is known that potassium plays a crucial role in various physiological processes such as photosynthesis, enzyme activation, and osmotic stress response . Therefore, it can be inferred that potassium formate may influence these processes indirectly.
Pharmacokinetics
It is known that potassium is an essential nutrient for plant growth and is required in large amounts for proper growth and reproduction of plants . Therefore, it can be inferred that potassium formate, being a source of potassium, would have similar absorption and distribution properties.
Result of Action
It has been found that at low ph, formate decreased the dccd-inhibited atpase activity, but unexpectedly in the presence of potassium ions, it was stimulated . This suggests that potassium formate can have significant effects on cellular processes, particularly those involving ATPase activity.
Action Environment
The action, efficacy, and stability of potassium formate can be influenced by various environmental factors. For instance, the diversity and abundance of potassium solubilizing bacteria (KSB), which can solubilize K from insoluble forms like mica, feldspar, and others, is dependent on numerous factors, including soil type and climatic conditions . Furthermore, the presence of potassium can greatly lower the reactive oxygen species (ROS) production by reducing the activity of NAD(P)H oxidases and maintaining photosynthetic electron transport .
Safety and Hazards
将来の方向性
The global potassium formate market is projected to reach USD 1190 million by 2033, expanding at a CAGR of 4.7% during the forecast period . The demand for potassium formate is driven by the continuous pressure on end-use industries to reduce operating costs, enhance efficiency, and boost productivity .
Relevant Papers
Several papers have been published on potassium formate. For instance, a paper titled “Electrolyte formulation strategies for potassium-based batteries” discusses the principles for formulating organic electrolytes for potassium-based batteries . Another paper titled “Evaluation of potassium formate as a potential modifier of TEG for high performance natural gas dehydration process” discusses the use of potassium formate in the natural gas dehydration process .
生化学分析
Biochemical Properties
Potassium formate plays a significant role in biochemical reactions. It has been found to enhance the nutritional efficiency and physiological activities of rohu fingerlings when supplemented in their diets . The specific growth rate and feed conversion ratio were significantly higher in the group treated with potassium formate .
Cellular Effects
Potassium formate influences cell function by improving the digestive protease enzyme activity . It also affects the digestive morphology of the treated fish, leading to changes such as greater villus area, increased villus number, reduced lumen space in the hindgut, reduced vacuolation in mucosal folds, and proliferation of goblet cells .
Molecular Mechanism
It is known to interact with biomolecules and enzymes, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium formate have been observed over time. The study revealed that potassium formate enhanced the body status of Labeo rohita without harming the kidney and liver structure and its physiology .
Dosage Effects in Animal Models
In animal models, the effects of potassium formate vary with different dosages. Lower levels of potassium formate supplementation could enhance the nutritional efficiency and physiological activities of rohu fingerlings .
Metabolic Pathways
It is known to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known to interact with targeting signals or post-translational modifications, potentially directing it to specific compartments or organelles .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium formate involves the reaction between formic acid and potassium hydroxide.", "Starting Materials": ["Formic acid", "Potassium hydroxide"], "Reaction": [ "Add a stoichiometric amount of potassium hydroxide to formic acid in a reaction vessel.", "Stir the mixture until the reaction is complete.", "Heat the mixture to evaporate any excess water.", "Cool the mixture to room temperature and filter the precipitated Potassium formate.", "Wash the precipitate with cold water to remove any impurities.", "Dry the Potassium formate under vacuum to obtain the final product." ] } | |
CAS番号 |
590-29-4 |
分子式 |
CH2KO2 |
分子量 |
85.124 g/mol |
IUPAC名 |
potassium;formate |
InChI |
InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3); |
InChIキー |
SMQPUZSGLWKXAW-UHFFFAOYSA-N |
異性体SMILES |
C(=O)[O-].[K+] |
SMILES |
C(=O)[O-].[K+] |
正規SMILES |
C(=O)O.[K] |
Color/Form |
COLORLESS GRANULES COLORLESS RHOMBIC CRYSTALS |
密度 |
1.91 |
melting_point |
167.0 °C 167 °C |
| 590-29-4 | |
物理的記述 |
DryPowder; Liquid |
ピクトグラム |
Irritant |
関連するCAS |
20642-05-1 |
溶解性 |
8.49 M SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER |
同義語 |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





